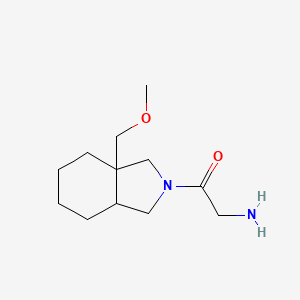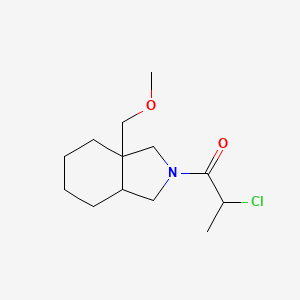![molecular formula C13H22N2O2 B1479005 azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone CAS No. 2098116-12-0](/img/structure/B1479005.png)
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone, commonly known as AOM, is a synthetic compound that has been studied for its potential application in a variety of scientific research fields. AOM is a small molecule that is composed of an azetidin-3-yl group and an octahydrobenzo[e][1,4]oxazepin-1(5H)-yl group. AOM has been studied as a potential therapeutic agent, as well as a research tool, due to its unique structural characteristics and potential applications.
Applications De Recherche Scientifique
AOM has been studied for its potential application in a variety of scientific research fields. It has been studied as a potential therapeutic agent for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, AOM has been studied as a research tool for its ability to modulate gene expression, as well as for its ability to interact with a variety of enzymes and receptors.
Mécanisme D'action
AOM has been studied for its ability to interact with a variety of enzymes and receptors. It has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A. In addition, AOM has been found to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
AOM has been studied for its potential biochemical and physiological effects. Studies have found that AOM has the potential to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, AOM has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A.
Avantages Et Limitations Des Expériences En Laboratoire
AOM has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, AOM is stable and can be stored for long periods of time without degradation. However, AOM is not suitable for use in in vivo experiments due to its potential toxicity.
Orientations Futures
The potential applications of AOM are still being explored. Future research could focus on developing AOM-based therapies for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, future studies could focus on the development of AOM-based research tools for the modulation of gene expression and the inhibition of enzyme activity. Finally, further studies could focus on the potential biochemical and physiological effects of AOM, as well as its potential toxicity in in vivo experiments.
Propriétés
IUPAC Name |
3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-7-14-8-11)15-5-6-17-9-10-3-1-2-4-12(10)15/h10-12,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHNDLRTMWSZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-prolyloctahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478922.png)

![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478927.png)

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478929.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478930.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478931.png)
![3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478932.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1478934.png)
![5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478935.png)

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478942.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)